molecular formula C14H27N3O B11792527 (2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one

(2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one

Cat. No.: B11792527
M. Wt: 253.38 g/mol
InChI Key: CYSMSCBTVGTMOS-ABLWVSNPSA-N
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Description

(2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one is a complex organic compound that features a pyrrolidine ring, an amino group, and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of primary amines and diols, catalyzed by a Cp*Ir complex, to form the pyrrolidine ring . The cyclopropylmethyl group can be introduced through a substitution reaction using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can yield a variety of derivatives with different alkyl or aryl groups.

Scientific Research Applications

(2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to fit into binding sites of enzymes or receptors, potentially inhibiting or activating their functions. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one is unique due to its combination of a pyrrolidine ring, an amino group, and a cyclopropylmethyl group. This combination provides the compound with distinct chemical and biological properties, making it a valuable molecule for research and development in various fields.

Properties

Molecular Formula

C14H27N3O

Molecular Weight

253.38 g/mol

IUPAC Name

(2S)-2-amino-1-[3-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17-6-5-12(9-17)8-16-7-11-3-4-11/h10-13,16H,3-9,15H2,1-2H3/t12?,13-/m0/s1

InChI Key

CYSMSCBTVGTMOS-ABLWVSNPSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(C1)CNCC2CC2)N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)CNCC2CC2)N

Origin of Product

United States

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